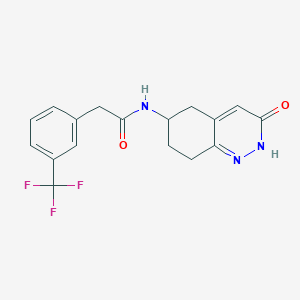

2-Methoxyethyl 5-(isobutyryloxy)-2-methylbenzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-Methoxyethyl 5-(isobutyryloxy)-2-methylbenzofuran-3-carboxylate, related compounds have been synthesized using techniques such as Atom Transfer Radical Polymerization . This method has been used to copolymerize acrylonitrile and 2-methoxyethyl acrylate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For 2-Methoxyethyl 5-(isobutyryloxy)-2-methylbenzofuran-3-carboxylate, the average mass is 320.337 Da .Applications De Recherche Scientifique

Ester Migration in Diels–Alder Adducts

Research by Abbott et al. (1974) explored the ester migration in the rearrangement of a Diels–Alder adduct involving a furan, leading to the identification of trimethyl 3-hydroxy-6-methoxybenzene-1,2,4-tricarboxylate through spectroscopic methods and further conversions. This study highlights the reactivity and potential transformations of methoxy-substituted furan derivatives, which could be relevant in synthesizing structurally complex molecules including "2-Methoxyethyl 5-(isobutyryloxy)-2-methylbenzofuran-3-carboxylate" (Abbott et al., 1974).

Heck Reaction Synthesis

The application of the Heck reaction for synthesizing esters of 1-alkoxyisoquinoline-3-carboxylic acids as described by Ture et al. (2011) demonstrates a synthetic approach that could be adapted for constructing benzofuran derivatives with specific substituents. This method emphasizes the utility of palladium-catalyzed reactions in forming carbon-carbon bonds critical in complex organic synthesis (Ture et al., 2011).

Synthetic Pathways to Benzoxocine Systems

Ahn et al. (2012) developed a synthetic pathway to the 1,4-dihydro-2H-3-benzoxocine system, which involved key steps such as the Heck reaction. This research demonstrates the synthesis of complex heterocyclic systems, which might share synthetic similarities with the target compound in terms of constructing benzofuran cores (Ahn et al., 2012).

Intramolecular Stork-Danheiser Kinetic Alkylation Reactions

Liepa et al. (1992) explored the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions. This study showcases the versatility of intramolecular reactions in constructing bicyclic compounds, which could be relevant to the synthesis or functionalization of benzofuran derivatives (Liepa et al., 1992).

Propriétés

IUPAC Name |

2-methoxyethyl 2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-10(2)16(18)23-12-5-6-14-13(9-12)15(11(3)22-14)17(19)21-8-7-20-4/h5-6,9-10H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGAXEAFGBICDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)C)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)

![6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2614207.png)

![3,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2614213.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2614214.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2614216.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2614220.png)